Materiales eléctricos

Electronic materials are a critical component in the development and application of modern electronics. These materials include conductive polymers, semiconductors, superconductors, and organic electronic materials that play essential roles in various devices such as solar cells, transistors, sensors, and displays. They exhibit unique electrical properties, enabling them to either conduct or insulate electricity depending on their specific composition and structure. Conductive polymers are lightweight and flexible, making them ideal for use in bendable electronics and smart clothing. Semiconductors, particularly silicon-based materials, form the backbone of most electronic devices due to their ability to control electrical current. Superconductors operate at very low temperatures with zero electrical resistance, which makes them suitable for applications requiring high efficiency and precision, such as MRI machines and particle accelerators. Organic electronic materials are gaining popularity in flexible electronics due to their processability and compatibility with roll-to-roll manufacturing techniques.

These materials not only enhance the functionality of electronic devices but also contribute to reducing energy consumption and environmental impact through innovations like photovoltaic cells that convert sunlight into electricity more efficiently than traditional silicon-based solar panels.

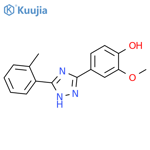

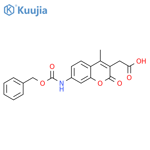

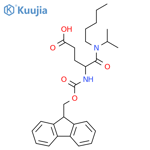

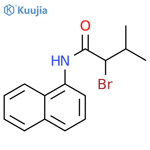

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

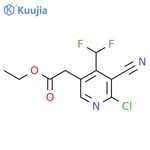

|

3-Diethoxy(methyl)silylpropyl Methacrylate | 65100-04-1 | C12H24O4Si |

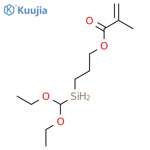

|

[Bmpip][NTf2] | 623580-02-9 | C2NO4F6S2-.C10H22N+ |

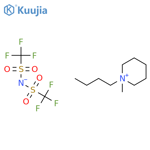

|

4-Phosphonobenzoic acid | 618-21-3 | C7H7O5P |

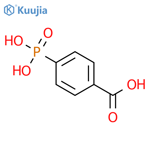

|

Trimethoxy(p-tolyl)silane | 17873-01-7 | C10H16O3Si |

|

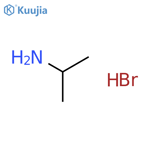

Isopropylamine hydrobromide | 29552-58-7 | C3H10BrN |

|

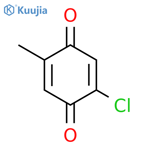

2-Chloro-5-methyl-1,4-benzoquinone | 19832-87-2 | C7H5ClO2 |

|

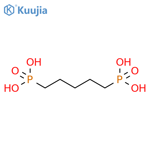

1,5-Pentylenediphosphonic Acid | 4672-25-7 | C5H14O6P2 |

|

N-N-Octadecyl-4-stilbazole Bromide | 126115-86-4 | C31H48NBr |

|

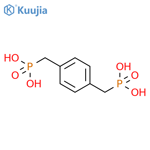

4-(Phosphonomethyl)phenylmethylphosphonic Acid | 4546-06-9 | C8H12O6P2 |

|

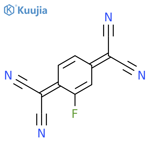

2-Fluoro-7,7,8,8-tetracyanoquinodimethane | 69857-37-0 | C12H3FN4 |

Literatura relevante

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

Proveedores recomendados

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados